2-Amino-6,8-dimethyl-3-ethylquinoline
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Overview
Description
2-Amino-6,8-dimethyl-3-ethylquinoline is a chemical compound with the molecular formula C13H16N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dimethyl-3-ethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Skraup synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-Amino-6,8-dimethyl-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dimethyl-3-ethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler derivative with similar biological activities.
6,8-Dimethylquinoline: Lacks the amino group but shares structural similarities.
3-Ethylquinoline: Similar structure but without the amino and methyl groups.
Uniqueness
2-Amino-6,8-dimethyl-3-ethylquinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
948293-02-5 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-ethyl-6,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-4-10-7-11-6-8(2)5-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |
InChI Key |
MXWYHZVSYLJRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2N=C1N)C)C |
Origin of Product |
United States |
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